Cas no 1261801-74-4 (3-Chloro-5-(2-(trifluoromethyl)phenyl)isonicotinaldehyde)

3-Chloro-5-(2-(trifluoromethyl)phenyl)isonicotinaldehyde 化学的及び物理的性質
名前と識別子
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- 3-Chloro-5-(2-(trifluoromethyl)phenyl)isonicotinaldehyde
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- インチ: 1S/C13H7ClF3NO/c14-12-6-18-5-9(10(12)7-19)8-3-1-2-4-11(8)13(15,16)17/h1-7H
- InChIKey: NYRYCIWEBRDONQ-UHFFFAOYSA-N
- ほほえんだ: ClC1=CN=CC(=C1C=O)C1C=CC=CC=1C(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 324
- トポロジー分子極性表面積: 30
- 疎水性パラメータ計算基準値(XlogP): 3.5
3-Chloro-5-(2-(trifluoromethyl)phenyl)isonicotinaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013008125-500mg |
3-Chloro-5-(2-(trifluoromethyl)phenyl)isonicotinaldehyde |
1261801-74-4 | 97% | 500mg |
847.60 USD | 2021-07-04 | |
Alichem | A013008125-1g |
3-Chloro-5-(2-(trifluoromethyl)phenyl)isonicotinaldehyde |
1261801-74-4 | 97% | 1g |
1,549.60 USD | 2021-07-04 | |
Alichem | A013008125-250mg |
3-Chloro-5-(2-(trifluoromethyl)phenyl)isonicotinaldehyde |
1261801-74-4 | 97% | 250mg |
504.00 USD | 2021-07-04 |
3-Chloro-5-(2-(trifluoromethyl)phenyl)isonicotinaldehyde 関連文献
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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3-Chloro-5-(2-(trifluoromethyl)phenyl)isonicotinaldehydeに関する追加情報
Professional Introduction to Compound with CAS No. 1261801-74-4 and Product Name: 3-Chloro-5-(2-(trifluoromethyl)phenyl)isonicotinaldehyde
The compound with the CAS number 1261801-74-4 and the product name 3-Chloro-5-(2-(trifluoromethyl)phenyl)isonicotinaldehyde represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in drug discovery and therapeutic development.
At the core of this compound's significance lies its molecular architecture, which includes a chloro-substituted isonicotinaldehyde moiety coupled with a trifluoromethylphenyl group. The presence of these specific functional groups imparts distinct chemical and biological properties, making it a valuable scaffold for further derivatization and investigation. The chloro-substituent enhances electrophilicity, facilitating reactions such as nucleophilic substitution, while the trifluoromethyl group contributes to metabolic stability and lipophilicity, key factors in drug design.
Recent research has highlighted the compound's potential in modulating biological pathways relevant to inflammation, cancer, and neurodegenerative diseases. Studies have demonstrated that derivatives of this class exhibit inhibitory effects on various enzymes and receptors, suggesting their utility as lead compounds for novel therapeutics. For instance, modifications to the 3-chloro-5-(2-(trifluoromethyl)phenyl)isonicotinaldehyde core have shown promise in preclinical models for their ability to interact with targets such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory responses.
The integration of computational chemistry and high-throughput screening has accelerated the exploration of this compound's pharmacophoric features. Advanced molecular modeling techniques have been employed to predict binding affinities and interactions with biological targets, providing insights into its mechanism of action. These computational approaches complement experimental methodologies, enabling researchers to optimize the compound's pharmacokinetic profile and therapeutic efficacy.
In the realm of medicinal chemistry, the versatility of 3-Chloro-5-(2-(trifluoromethyl)phenyl)isonicotinaldehyde as a building block has been leveraged to develop novel analogs with enhanced potency and selectivity. Researchers have strategically modified various positions on the molecule, including the aldehyde group at the isonicotinic core, to fine-tune its biological activity. Such modifications have yielded compounds with improved pharmacological profiles, making them attractive candidates for further clinical development.
The synthesis of this compound involves multi-step organic transformations that showcase modern synthetic methodologies. Techniques such as palladium-catalyzed cross-coupling reactions and directed functionalization have been employed to construct the desired framework efficiently. The use of green chemistry principles has also been emphasized in recent synthetic protocols, ensuring minimal environmental impact while maintaining high yields and purity standards.
From a regulatory perspective, compounds like 3-Chloro-5-(2-(trifluoromethyl)phenyl)isonicotinaldehyde must undergo rigorous evaluation to assess their safety and efficacy before entering clinical trials. Preclinical studies involving cell-based assays and animal models are essential to evaluate potential toxicities and pharmacodynamics. These studies provide critical data for regulatory agencies to determine whether further development is warranted.
The role of this compound in addressing unmet medical needs cannot be overstated. With an aging global population and an increasing prevalence of chronic diseases, there is a growing demand for innovative therapeutic agents. The unique properties of 3-Chloro-5-(2-(trifluoromethyl)phenyl)isonicotinaldehyde position it as a promising candidate for addressing these challenges. Ongoing research efforts aim to translate laboratory findings into tangible benefits for patients worldwide.
In conclusion, 3-Chloro-5-(2-(trifluoromethyl)phenyl)isonicotinaldehyde represents a cornerstone in modern drug discovery. Its structural features, combined with its demonstrated biological activity, make it a compelling target for further investigation. As research progresses, this compound is poised to contribute significantly to advancements in medicine, offering hope for novel treatments across multiple therapeutic areas.
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